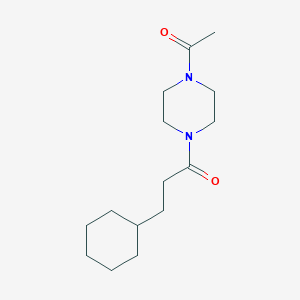
N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide, also known as CEC, is a synthetic compound that belongs to the class of morpholine-based drugs. It has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology.
作用机制
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, survival, and differentiation. N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to inhibit the activity of various enzymes, such as cyclin-dependent kinases and histone deacetylases, which are involved in cell cycle regulation and gene expression. N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide has also been shown to modulate the activity of various transcription factors, such as NF-κB and AP-1, which are involved in the regulation of immune responses.
Biochemical and Physiological Effects:
N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. In immune cells, N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to modulate the activity of various cytokines and chemokines, which are involved in the regulation of immune responses. In neuronal cells, N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to protect against oxidative stress and inflammation, which are involved in the pathogenesis of neurodegenerative diseases.
实验室实验的优点和局限性
N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. It can be easily synthesized in large quantities and can be used for various experimental assays, such as cell viability assays, Western blotting, and ELISA. However, N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide also has some limitations, such as its potential toxicity and off-target effects, which should be carefully evaluated in experimental settings.
未来方向
There are several future directions for the research on N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide. One direction is to further elucidate the mechanism of action of N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide, particularly its interactions with various signaling pathways and molecular targets. Another direction is to explore the potential therapeutic applications of N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide in various diseases, such as cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, the development of novel derivatives of N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide with improved efficacy and safety profiles could also be a promising direction for future research.
Conclusion:
In conclusion, N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide could lead to the development of novel therapies for various diseases.
合成方法
The synthesis of N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide involves the reaction of 2-chloro-4-methylphenyl isocyanate with 2-ethylmorpholine-4-carboxylic acid in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield the final product. The purity of the synthesized compound can be confirmed by various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学研究应用
N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to have potential therapeutic applications in various fields of scientific research. In cancer research, N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In neurology, N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide has been studied for its potential neuroprotective effects in various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In immunology, N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to modulate immune responses by regulating the activity of immune cells, such as T cells and macrophages.
属性
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-3-11-9-17(6-7-19-11)14(18)16-13-5-4-10(2)8-12(13)15/h4-5,8,11H,3,6-7,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBYCUCZLXTECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)NC2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-acetyl-N-methyl-N-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7512257.png)




![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7512291.png)

